molecular formula C9H5ClF4O2 B8432850 4H-1,3-Benzodioxin, 6-(chloromethyl)-2,2,4,4-tetrafluoro-

4H-1,3-Benzodioxin, 6-(chloromethyl)-2,2,4,4-tetrafluoro-

Cat. No. B8432850
M. Wt: 256.58 g/mol
InChI Key: YFLAHVIYCSFWIU-UHFFFAOYSA-N
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Patent
US07741321B2

Procedure details

A mixture of 6-chloromethyl-2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxine (6.2 g) and NaCN (2.07 g, 42.3 mmol) in DMSO (50 mL) was stirred at room temperature for 2 h. The reaction mixture was poured into ice and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to give a crude product, which was purified by silica gel column (Petroleum Ether/EtOAc 10:1) to give (2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetonitrile (4.5 g, 68% over 3 steps). 1H NMR (CDCl3, 300 MHz) δ 7.57-7.60 (m, 2H), 7.20 (d, J=8.7 Hz, 1H), 3.82 (s, 2H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][C:10]([F:13])([F:12])[O:9]C(F)(F)[C:7]=2[CH:16]=1.[C-:17]#[N:18].[Na+]>CS(C)=O>[F:13][C:10]1([F:12])[O:11][C:6]2[CH:5]=[CH:4][C:3]([CH2:2][C:17]#[N:18])=[CH:16][C:7]=2[O:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
ClCC=1C=CC2=C(C(OC(O2)(F)F)(F)F)C1
Name
Quantity
2.07 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column (Petroleum Ether/EtOAc 10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC(=C2)CC#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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